Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Description

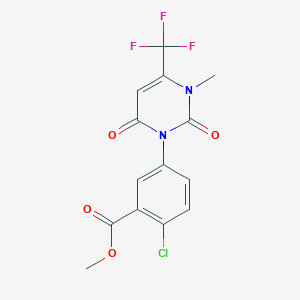

Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate (CAS: 855316-19-7) is a heterocyclic compound with the molecular formula C₁₄H₁₀ClF₃N₂O₄ and an average molecular weight of 362.688 g/mol . Its structure features a benzoate ester core substituted with a chloro group at position 2 and a dihydropyrimidinone moiety at position 3. The dihydropyrimidinone ring contains a trifluoromethyl group at position 4 and a methyl group at position 3, contributing to its unique physicochemical and biological properties. This compound is a key intermediate in agrochemical synthesis, particularly for herbicides like saflufenacil and tiafenacil .

Properties

IUPAC Name |

methyl 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N2O4/c1-19-10(14(16,17)18)6-11(21)20(13(19)23)7-3-4-9(15)8(5-7)12(22)24-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSGBXVLFWABKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- CAS Number : 855316-20-0

- Molecular Formula : C13H8ClF3N2O4

- Molecular Weight : 348.66 g/mol

Research indicates that the compound exhibits significant biological activity through various mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound has potent antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Enzyme Inhibition : The compound has shown promise in inhibiting metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease and other neurological disorders .

- Antimicrobial Activity : In vitro studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

A study published in MDPI evaluated the antioxidant capacity of various derivatives of pyrimidine compounds, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cellular models, highlighting its potential for therapeutic applications in oxidative stress-related diseases .

Case Study: Enzyme Inhibition

In a separate investigation into enzyme inhibitors for neurodegenerative diseases, this compound was tested against AChE. The findings revealed that the compound effectively inhibited AChE with an IC50 value indicating strong potential as a lead compound for further drug development targeting Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidine-1(6H)-yl)benzoyl chloride (CAS: 120890-62-2)

- Molecular Formula : C₁₃H₆Cl₂F₄N₂O₃

- Molecular Weight : 385.102 g/mol

- Key Differences :

- Substitution: Chloro at position 2 and fluoro at position 4 (vs. chloro only in the target compound).

- Functional Group: Benzoyl chloride (vs. methyl ester in the target compound).

- Applications : Serves as a precursor for sulfonamide herbicides. The presence of fluorine enhances metabolic stability and bioavailability .

N'-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl]-N,N-diethylsulfamide

- Molecular Formula: Not explicitly stated (estimated C₁₇H₁₆ClF₄N₃O₅S).

- Key Differences :

- Sulfamide group replaces the ester, enabling stronger hydrogen bonding and herbicidal activity.

- Fluoro at position 4 improves soil residual activity.

- Regulatory Data : Maximum residue limit (MRL) of 0.5 mg/kg in crops, lower than saflufenacil derivatives due to reduced persistence .

Functional Group Modifications

Saflufenacil

- Structure : Contains a sulfamide group attached to the benzoyl core.

- Molecular Formula : C₁₇H₁₇ClF₃N₃O₆S

- Key Differences: N-isopropyl-N-methylsulfamide substitution enhances herbicidal potency by inhibiting protoporphyrinogen oxidase (PPO) . Higher MRL (1.2 mg/kg) due to broader agricultural use .

Tiafenacil

- Structure : Features a thioether linkage and β-alaninate ester.

- Metabolites: Includes 2-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenylsulfinyl)propanoic acid, which contributes to its systemic activity .

- Regulatory Status : Approved for use in cereals with MRLs as low as 0.01 mg/kg , reflecting stringent environmental safety profiles .

Core Heterocyclic Modifications

Epyrifenacil (CAS: 353292-31-6)

Structural and Functional Comparison Table

Research Findings and Implications

- Substituent Effects : Fluoro groups at position 4 (e.g., in saflufenacil) enhance binding to PPO enzymes, while chloro groups at position 2 improve photostability .

- Functional Group Impact : Methyl esters (target compound) are hydrolytically stable but less bioactive than sulfamide or thioether derivatives .

- Environmental Persistence : Compounds with higher molecular weights (e.g., tiafenacil) exhibit lower MRLs due to faster degradation .

Q & A

Q. What are the most effective synthetic routes for Methyl 2-chloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the trifluoromethyl pyrimidinone core can be prepared by cyclocondensation of substituted urea derivatives with β-keto esters under acidic conditions. The benzoate moiety is then introduced via esterification or coupling with methyl chloroformate. Key intermediates, such as 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid, are often synthesized first and subsequently methylated using dimethyl sulfate or methanol/H<sup>+</sup> catalysis . Reaction optimization should focus on temperature control (70–100°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization).

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR to confirm the trifluoromethyl group and pyrimidinone ring substitution patterns. IR spectroscopy can validate carbonyl stretches (C=O at ~1700 cm<sup>-1</sup> for pyrimidinone and ester groups). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., expected [M+H]<sup>+</sup> at m/z 367.1 for C14H9ClF4N2O4). HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies impurities like dechlorinated byproducts .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store the compound in amber vials under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and strong bases, which degrade the pyrimidinone ring. Stability testing via accelerated degradation studies (40°C/75% RH for 14 days) is recommended to establish shelf-life .

Advanced Research Questions

Q. What strategies optimize pharmacological activity in derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest modifying the trifluoromethyl group or pyrimidinone ring to enhance binding affinity. For example, replacing the 3-methyl group with bulkier substituents (e.g., isopropyl) improves target selectivity. Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition or cell viability) should validate activity, with IC50 values compared against parent compounds .

Q. How can computational modeling (e.g., DFT) aid in understanding electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal electron distribution in the pyrimidinone ring and trifluoromethyl group. HOMO-LUMO gaps (~4.5 eV) indicate stability, while electrostatic potential maps highlight nucleophilic/electrophilic sites for reaction planning. Compare results with X-ray crystallography data (if available) to validate bond lengths and angles .

Q. How to resolve contradictory data in purity analysis between HPLC and NMR?

- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. Use <sup>13</sup>C NMR to detect solvent peaks (e.g., DMSO-d6 at 39.5 ppm) and 2D NMR (COSY, HSQC) to identify tautomers. For HPLC, employ orthogonal methods: reverse-phase (C18 column) vs. HILIC (hydrophilic interaction) to separate polar impurities. Spiking experiments with known standards can confirm identity .

Q. What experimental designs mitigate side reactions during esterification?

- Methodological Answer : Use Dean-Stark traps to remove water in esterification reactions, minimizing hydrolysis. Catalyze with DMAP (4-dimethylaminopyridine) to enhance reactivity of methyl chloroformate. Monitor reaction progress via TLC (hexane:EtOAc = 3:1, Rf ~0.4). If chlorinated byproducts form, optimize stoichiometry (1.2 eq. methylating agent) and reaction time (<4 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.